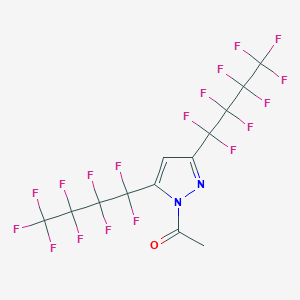
1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a pyrazole derivative that is of interest in the field of coordination chemistry. Pyrazole-based ligands are known to coordinate with various metals to form complexes with potential applications in catalysis, pharmaceuticals, and materials science. The papers provided do not directly discuss 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, but they do provide insights into related compounds and their coordination behavior with transition metals.
Synthesis Analysis
The synthesis of pyrazole-based ligands and their metal complexes can be complex and yield-dependent on the reaction conditions. For example, the reaction of diiron enneacarbonyl with potassium tris-1-pyrazolylborate in the presence of excess methyl iodide results in an 8% yield of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron, a compound related to the pyrazole ligands of interest . This suggests that the synthesis of such compounds requires careful optimization to improve yields and purity.
Molecular Structure Analysis
The molecular structure of pyrazole-based ligands is crucial for their coordination properties. X-ray crystallographic structure determination has been used to characterize the structure of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron, revealing a slightly perturbed octahedral coordination around the iron atom . Similarly, single-crystal X-ray analyses have been employed to characterize the structure of other pyrazole-based ligands, such as bis(pyrazol-1-yl)acetates, which act as tripodal "scorpionate" ligands in transition metal carbonyl chemistry . These analyses are essential for understanding the coordination environment and predicting reactivity.
Chemical Reactions Analysis
The reactivity of pyrazole-based ligands with transition metals can lead to the formation of various complexes. For instance, the coordination of bis(pyrazol-1-yl)acetates to Group VII metal carbonyls has been investigated, resulting in the synthesis of new complexes with manganese and rhenium . Additionally, the reaction of a rhenium carbonyl complex with NOBF4 afforded a new compound, demonstrating the potential for further reactivity and the formation of novel complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds are influenced by their molecular structure. For example, the infrared spectrum of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron in solution indicates the presence of different conformers, which presumably differ in the rotational orientation of the acetyl group . Density functional theory (DFT) calculations have been carried out for related pyrazole compounds, showing that the predicted geometry can well reproduce the structural parameters, and vibrational frequencies have been assigned and compared with experimental IR spectra . These studies provide insights into the thermodynamic properties and electronic transitions of pyrazole-based compounds, which are important for their potential applications.
Aplicaciones Científicas De Investigación
Synthetic Routes and Characterization
- Trifluoromethyl Substituted Pyrazoles Synthesis : Grünebaum et al. (2016) developed an efficient synthesis procedure for trifluoromethyl substituted pyrazoles, including 5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole. They emphasized low-cost and easily available starting materials and characterized the products using NMR spectroscopy and differential scanning calorimetry (Grünebaum, Buchheit, Günther, & Wiemhöfer, 2016).
Antitumor and Medicinal Applications
Cu(I) and Cu(II) Complexes with Antitumor Effects : Del Bello et al. (2022) synthesized Cu(I) and Cu(II) complexes using pyrazole derivatives, demonstrating significant antitumor activity, more effective than cisplatin in various human tumor cell lines (Del Bello, Pellei, Bagnarelli, Santini, Giorgioni, Piergentili, Quaglia, Battocchio, Iucci, Schiesaro, Meneghini, Venditti, Ramanan, De Franco, Sgarbossa, Marzano, & Gandin, 2022).
Novel Amino Pyrazole Derivatives Synthesis and Evaluation : Shah et al. (2018) synthesized novel amino pyrazole derivatives, assessing their antifungal and antimicrobial activity, with some compounds exhibiting good antimicrobial agent properties (Shah, Patel, & Karia, 2018).
Fungicidal and Insecticidal Activities of Pyrazoline Derivatives : Zhao et al. (2008) explored 1-acetyl-3,5-diarylpyrazolines for their broad spectrum of biological activities, identifying compounds with potent fungicidal and insecticidal activities (Zhao, Wang, Zhang, Liu, Huang, & Yang, 2008).
Enzyme Inhibitory Activities of Pyrazole-Based Compounds : Harit et al. (2012) synthesized and characterized pyrazole derivatives, testing them against hyperactive enzymes like urease and butyrylcholinesterase, finding selective inhibitors (Harit, Malek, Bali, Khan, Dalvandi, Marasini, Noreen, Malik, Khan, & Choudhary, 2012).
Cytotoxicity of Pyrazolium Salts and N-Heterocyclic Carbene Complexes : Zatonskaya et al. (2016) studied the cytotoxicity of pyrazolium salts and precursors to mesoionic N-heterocyclic carbene complexes against leukemia cells (Zatonskaya, Schepetkin, Petrenko, Ogorodnikov, Khlebnikov, Potapov, 2016).
VEGFR TK Inhibitors and Anti-Cancer Agents : Abd-Rabou, Abdel-Wahab, and Bekheit (2018) developed bivalent pyrazolinyl triazoles as potential anti-cancer agents, demonstrating significant antineoplastic potencies against breast and hepatic cancerous cell lines (Abd-Rabou, Abdel-Wahab, & Bekheit, 2018).
Propiedades
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F18N2O/c1-3(34)33-5(7(16,17)9(20,21)11(24,25)13(29,30)31)2-4(32-33)6(14,15)8(18,19)10(22,23)12(26,27)28/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLWTZBRQAFGQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370976 |
Source


|
| Record name | 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole | |
CAS RN |
247170-28-1 |
Source


|
| Record name | 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)





![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

